![molecular formula C9H9BrFNOS B062075 O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate CAS No. 190648-99-8](/img/structure/B62075.png)
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
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Overview
Description
Synthesis Analysis
The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and related compounds often involves multi-step chemical processes. For instance, a practical synthesis route for 2-Fluoro-4-bromobiphenyl, a key intermediate for similar compounds, has been developed using bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation through halodeboronation of various aryl boronic acids (Szumigala et al., 2004)(Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of similar organophosphorus compounds, such as bromophos, features intramolecular hydrogen bonds which restrict rotation about the phenolic C--O bond, providing a model for understanding the structural behavior of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in vivo (Baughman & Jacobson, 1976)(Baughman & Jacobson, 1976).
Chemical Reactions and Properties
Chemical reactions involving O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate are characterized by its reactivity towards nucleophiles and electrophiles, facilitated by the presence of the bromo and fluoro substituents. The synthesis of related compounds often utilizes halogenated intermediates, demonstrating the molecule's potential in various organic transformations (Gomzina et al., 2007)(Gomzina et al., 2007).
Physical Properties Analysis
The physical properties of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and related molecules, such as solubility, melting point, and thermal stability, are crucial for their application in various chemical processes. For example, compounds with similar structural motifs exhibit high thermal stability, which is essential for their use in high-temperature chemical reactions (Percec & Wang, 1991)(Percec & Wang, 1991).
Chemical Properties Analysis
The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and potential for further functionalization, are key aspects of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate's utility in synthesis. Its reactivity profile is indicative of its broader applicability in the synthesis of more complex molecules (Degani et al., 2009)(Degani et al., 2009).
Scientific Research Applications
Synthesis and Analysis Techniques
- Research has developed methods for synthesizing related bromo-fluorophenyl compounds, which could inform the synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate. For instance, 4-Bromo-2-fluorobiphenyl was synthesized using a one-pot method from 4-bromo2-fluoroaniline bromate, highlighting approaches that could potentially be adapted for related compounds (Li Yong-qiang, 2012).
Potential Applications in Analytical Chemistry
- Analytical methods such as HPLC have been developed for related compounds, which could be useful in the purification and analysis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate and its derivatives (Wang Yong-chang, 2003).
Fluorination Techniques
- Studies on the fluorination of bromo-dimethylphenol compounds with xenon difluoride could provide insights into the modification of bromo-fluorophenyl compounds, potentially relevant to the chemical manipulation of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (H. Koudstaal, C. Olieman, 2010).
Novel Fluorescent Probes
- The design of fluorescent probes for detecting specific chemicals, utilizing bromo-fluorophenyl as a component, could hint at the utility of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in the development of new sensing materials (Meiqing Zhu et al., 2019).
Pharmaceutical Intermediates
- The synthesis of specific bromo-fluorophenyl compounds as intermediates for pharmaceutical applications suggests a potential role for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate in drug synthesis and development processes (Xiao Sheng-xian, 2007).
Safety And Hazards
properties
IUPAC Name |
O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVRSHXEFYTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650484 |
Source
|
Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
CAS RN |
190648-99-8 |
Source
|
Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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